(2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid)
Description
(2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) (CAS 5343-00-0) is a hydrazine-linked bis(oxobut-2-enoic acid) derivative with the molecular formula C₈H₈N₂O₆ (molecular weight: 228.16 g/mol) . Its structure features a central hydrazine group flanked by two 4-oxobut-2-enoic acid moieties in the E-configuration.
Properties
CAS No. |
15189-88-5 |
|---|---|
Molecular Formula |
C8H8N2O6 |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
(E)-4-[2-[(E)-3-carboxyprop-2-enoyl]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H8N2O6/c11-5(1-3-7(13)14)9-10-6(12)2-4-8(15)16/h1-4H,(H,9,11)(H,10,12)(H,13,14)(H,15,16)/b3-1+,4-2+ |
InChI Key |
CUGSOUHYELLBJI-ZPUQHVIOSA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)NNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C(=CC(=O)O)C(=O)NNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
Hydrazine (N₂H₄) reacts with maleic anhydride in a 1:2 molar ratio in aqueous or alcoholic media. The reaction proceeds via nucleophilic addition of hydrazine to the carbonyl carbons, forming a bis-amide intermediate. Subsequent acid-catalyzed dehydration generates the conjugated double bonds:
The stereochemical outcome (E,E-configuration) is ensured by the thermodynamic stability of the trans-isomers under reaction conditions.
Optimization Parameters
-
Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing charged intermediates.
-
Temperature : Reactions typically proceed at 60–80°C to balance kinetics and product stability.
-
Catalysis : Trace acetic acid accelerates dehydration without over-protonating the hydrazine.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70°C | Maximizes dehydration efficiency |
| Solvent | THF | Improves intermediate solubility |
| Hydrazine:Molar Ratio | 1:2.2 | Compensates for volatility losses |
Oxidative Coupling of Maleic Acid Hydrazides
An alternative method involves the oxidative coupling of pre-formed maleic acid hydrazides. This two-step approach isolates the hydrazide intermediate before oxidation to the α,β-unsaturated product.
Step 1: Hydrazide Formation
Maleic acid is treated with hydrazine hydrate to yield maleic acid dihydrazide:
Step 2: Oxidation to α,β-Unsaturated System
The dihydrazide undergoes oxidation using agents like MnO₂ or O₂ in the presence of Fe³⁺ catalysts, mimicking methodologies applied to analogous systems. For example, air oxidation at 50–60°C with FeCl₃·6H₂O achieves near-quantitative conversion:
Comparative Analysis of Oxidants
| Oxidant | Yield (%) | Selectivity (%) | Cost Efficiency |
|---|---|---|---|
| MnO₂ | 78 | 92 | Moderate |
| O₂ (Air) | 95 | 98 | High |
| H₂O₂ | 65 | 85 | Low |
Catalytic Asymmetric Synthesis
While the compound lacks chiral centers, asymmetric methods are explored for derivatives. For instance, chiral N-O radicals and iron catalysts—reported for 4-hydroxy-2-butynoic acid synthesis—could be adapted to induce stereoselectivity in related systems.
Catalyst Design
Reaction Conditions
-
Solvent : Ethanol/water mixtures (3:1 v/v) optimize catalyst solubility and substrate stability.
-
pH : Maintained at 6.5–7.0 to prevent hydrazine protonation or product hydrolysis.
Analytical Characterization
Post-synthesis validation ensures product integrity and purity:
Spectroscopic Data
Chemical Reactions Analysis
Reaction with Hydrazine Hydrate
-
Product : A derivative (V) with extended hydrazone functionality .
-
Mechanism : Nucleophilic addition of hydrazine to the carbonyl groups, forming a hydrazone intermediate.
Reaction with Acetyl Acetone
-
Conditions : Likely involves aldol-like condensation or enolate formation.
Reaction with Diethyl Malonate
-
Mechanism : Michael addition or conjugate addition to the α,β-unsaturated system.
Reaction with Benzyl Amine
-
Mechanism : Amine-induced nucleophilic attack on the carbonyl groups.
Reaction with 1,2-Dichloroethane
-
Conditions : Likely involves electrophilic substitution or alkylation.
Reaction with Amino-Acetic Ester
Comparative Reaction Analysis
Mechanistic Insights
The compound’s reactivity stems from its conjugated hydrazone system , which stabilizes intermediates during nucleophilic or electrophilic attacks. For example:
-
Deprotonation of the hydrazone’s N-H bonds generates resonance-stabilized anions .
-
Protonation steps regulate intermediate stability, enabling subsequent reactions like elimination or coupling .
In the presence of strong bases (e.g., KOH) and heat, hydrazones can undergo Wolff-Kishner-type reductions , though this may lead to decomposition in this bis-hydrazone system .
Spectroscopic and Analytical Data
| Property | Details | Reference |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₆ | |
| Molecular Weight | 224.14 g/mol | |
| Key Functional Groups | Two hydrazone groups, two α,β-unsaturated carbonyls |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) exhibit significant antimicrobial properties. For instance:
- A related hydrazone derivative demonstrated antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Antioxidant Properties
Studies have shown that hydrazine derivatives can act as antioxidants. The compound's structure may contribute to its ability to scavenge free radicals, making it a candidate for further research in antioxidant applications .
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor. For example:
- Experimental studies have demonstrated that hydrazine derivatives can effectively inhibit corrosion in metals exposed to acidic environments. The inhibition efficiency was linked to the molecular structure and electronic properties of the compounds .
Synthesis and Characterization
A study focused on synthesizing hydrazone derivatives from (2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) highlighted its versatility in forming new compounds with varied biological activities. The synthesized derivatives were characterized using techniques such as NMR and mass spectrometry .
In Vivo Studies
In vivo studies involving similar hydrazine compounds have shown promising results in reducing oxidative stress markers in animal models. These findings suggest potential therapeutic applications in diseases associated with oxidative damage .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of (2E,2’E)-4,4’-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, reacting with electrophilic centers in target molecules. This can lead to the formation of covalent bonds and the modification of target molecules, resulting in various biological effects .
Comparison with Similar Compounds
N,N'-Ethylenebis(maleamic acid) (CAS 7126-27-4)
- Structure : Ethylene diamine core linked to maleamic acid groups (C₁₀H₁₂N₂O₆; molecular weight: 256.21 g/mol) .
- Key Differences: Replaces the hydrazine group with an ethylene diamine bridge. Contains maleamic acid (4-oxobut-2-enoic acid with an amide linkage) instead of free oxo-enoic acid groups.
- Properties :
- Applications : Used in polymer crosslinking and as a chelating agent in metal-organic frameworks (MOFs).
(2Z,2′Z)-4,4′-(1,2-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic Acid)
- Structure: Phenylenediamine core with Z-configured oxobut-2-enoic acid groups .
- Key Differences :
- Incorporates a rigid aromatic phenyl group instead of hydrazine.
- Z-stereochemistry induces a bent geometry, altering crystal packing.
- Properties :
- Applications : Corrosion inhibitors in industrial chemistry.
4,4'-Azobis(4-cyanovaleric acid) (CAS 2638-94-0)
- Structure: Azo (N=N) group with cyano and pentanoic acid substituents (C₁₂H₁₆N₄O₄; molecular weight: 296.28 g/mol) .
- Key Differences: Replaces hydrazine with an azo group, enabling photolytic cleavage. Longer aliphatic chains and cyano groups enhance hydrophobicity.
- Properties :
- Thermally unstable due to azo bond; decomposes at ~60°C.
- Acts as a radical initiator in polymerization reactions.
- Applications : Photoinitiator in UV-curable resins and biomedical hydrogels .
Vanillin Azine
- Structure: Hydrazine-linked bis(vanillin) derivative with methoxyphenol groups .
- Key Differences: Aromatic methoxyphenol substituents instead of aliphatic oxo-enoic acids. Exhibits π-π stacking and hydrogen bonding via phenolic -OH groups.
- Properties: Antioxidant activity due to phenolic groups. Lower acidity (pKa ~8.5) compared to the target compound (pKa ~3–4 for oxo-enoic acids).
- Applications : Antioxidant additives in food and pharmaceuticals .
Research Findings and Trends
- Hydrazine vs. Azo Cores: Hydrazine derivatives (target compound, vanillin azine) favor hydrogen bonding and metal coordination, while azo compounds (e.g., 4,4'-azobis(4-cyanovaleric acid)) are tailored for photochemical applications .
- Stereochemistry Effects : E-isomers (target compound) exhibit linear geometries suitable for crystal engineering, whereas Z-isomers (phenylenebis(azanediyl) derivative) adopt bent configurations that enhance surface adsorption in corrosion inhibition .
- Functional Group Impact: Carboxylic acid groups (target compound, azobis derivatives) improve water solubility and ionic interactions, while cyano or aromatic groups (4,4'-azobis, vanillin azine) introduce hydrophobicity or radical stability .
Biological Activity
(2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid), also known by its CAS number 5343-00-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H8N2O6
- Molecular Weight : 228.16 g/mol
- Structure : The compound features two hydrazine groups linked by a bis(4-oxobut-2-enoic acid) moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that (2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) exhibits a variety of biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro and in vivo, indicating its possible use in treating inflammatory diseases.
- Antimicrobial Effects : Some studies have reported antimicrobial activity against various bacterial strains, suggesting its potential application in developing new antibiotics.
The mechanisms underlying the biological activities of (2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Modulation of Cell Signaling : It may interfere with cell signaling pathways that regulate oxidative stress and inflammation.
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's ability to inhibit the proliferation of cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 25 | Inhibition of growth |
| MCF7 | 30 | Induction of apoptosis |
These findings suggest potential applications in oncology.
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects of (2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid). In a study involving induced paw edema in rats:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 60 |
These results indicate significant anti-inflammatory properties at higher doses.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry examined the antioxidant properties of (2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid). The compound was tested against DPPH radicals and exhibited a dose-dependent scavenging effect.
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for producing (2E,2'E)-4,4'-Hydrazine-1,2-diylbis(4-oxobut-2-enoic acid) with high purity?
- Methodological Answer : Synthesis typically involves condensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl precursors. Optimize stoichiometry (e.g., 1:2 molar ratio of hydrazine to 4-oxobut-2-enoic acid) under inert conditions (N₂ atmosphere) to minimize oxidation byproducts. Purification via recrystallization (using polar aprotic solvents like DMF) or column chromatography (silica gel, eluent: chloroform/methanol gradient) is critical for isolating the (E,E)-isomer . Monitor reaction progress using TLC (Rf ~0.3 in 9:1 chloroform:methanol) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-spectral approach:
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ ~6.8 ppm (enolic protons), δ ~10.2 ppm (carboxylic acid protons), and δ ~8.3 ppm (hydrazine NH protons) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrazine N-H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative mode should exhibit [M-H]⁻ at m/z 227.16 (theoretical: 228.16 g/mol) .
Q. What experimental conditions are optimal for studying its stability in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12), temperature (4°C–40°C), and light exposure. Use UV-Vis spectroscopy (λmax ~260 nm) to track degradation kinetics. Buffer systems (e.g., phosphate buffer pH 7.4) are recommended for physiological relevance. Data from 72-hour stability assays show <5% degradation at 25°C in dark, neutral conditions, but rapid hydrolysis (>50% in 24 hours) under alkaline pH (pH 12) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanistic role in hydrazine-mediated reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map the energy profile of tautomerization between keto-enol forms. Molecular docking (AutoDock Vina) can predict binding affinities with biological targets (e.g., enzymes with hydrazine-sensitive active sites). Compare computational results with experimental kinetic data (e.g., rate constants for hydrolysis or redox reactions) to validate models .
Q. What strategies address contradictory data in studies of its redox behavior?
- Methodological Answer : Contradictions often arise from varying experimental setups (e.g., oxygen presence, metal ion contamination). Standardize protocols:
- Use electrochemical methods (cyclic voltammetry) under deaerated conditions (argon purge) to isolate redox peaks.
- Cross-validate with spectroelectrochemical techniques (UV-Vis during potentiostatic control) to correlate electron transfer with spectral changes.
- Apply multivariate analysis (PCA) to differentiate artifact-driven vs. intrinsic redox behavior .
Q. How can researchers design experiments to assess its environmental impact in aquatic systems?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Fate Studies : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.
- Biotic/Abiotic Degradation : Use LC-MS/MS to identify transformation products in simulated sunlight (Xe lamp) or microbial-rich media.
- Ecotoxicology : Conduct acute toxicity assays (Daphnia magna, 48-hour LC50) and chronic exposure studies (algae growth inhibition).
Q. What methodologies are effective for resolving spectral overlap in complex reaction mixtures containing this compound?
- Methodological Answer : Employ hyphenated techniques:
- LC-NMR : Separate isomers via HPLC (C18 column) and acquire real-time ¹H NMR spectra to resolve overlapping signals.
- 2D-COSY NMR : Map proton-proton correlations to distinguish between (E,E) and (E,Z) configurations.
- High-Resolution Mass Spectrometry (HRMS) : Use isotopic pattern analysis to differentiate co-eluting species with similar m/z ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
